4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c20-15-2-4-16(5-3-15)28-12-11-21-7-9-22(10-8-21)17-6-1-14(19(24)25)13-18(17)23(26)27/h1-6,13H,7-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQMJNOKCWBKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine ring linked to a 4-chlorophenoxyethyl group and a nitrobenzoic acid moiety. This unique structure may contribute to its diverse biological effects.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies using the sulforhodamine B (SRB) assay demonstrated that related compounds can inhibit the proliferation of human prostate cancer cells (PC-3), highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its effects appears to involve modulation of adrenergic receptors. Specifically, a reduction in alpha1D- and alpha1B-adrenergic receptor expression was associated with induced apoptosis in cancer cells, suggesting that targeting these receptors may be a viable therapeutic strategy .
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Recent studies have shown that related compounds can inhibit VEGFR-2, which plays a critical role in angiogenesis. A novel derivative demonstrated an IC50 value of 65 nM against VEGFR-2, indicating strong inhibitory activity. This suggests that this compound may also possess anti-angiogenic properties .
Study on Antitumor Efficacy
In a controlled study, derivatives of the compound were tested for their efficacy against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated IC50 values of 21.00 μM and 26.10 μM respectively, demonstrating significant cytotoxicity while maintaining selectivity towards normal cell lines .
Toxicological Profile
An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted on similar compounds to evaluate their safety profile. The results suggested favorable pharmacokinetic properties, indicating potential for further development in therapeutic applications .
Data Summary
| Biological Activity | IC50 Values | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antitumor Activity | 21.00 μM (HepG2) | HepG2 | Apoptosis via adrenergic receptor modulation |
| Antitumor Activity | 26.10 μM (MCF-7) | MCF-7 | Apoptosis via adrenergic receptor modulation |
| VEGFR-2 Inhibition | 65 nM | Various Cancer Cell Lines | Anti-angiogenic action |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
